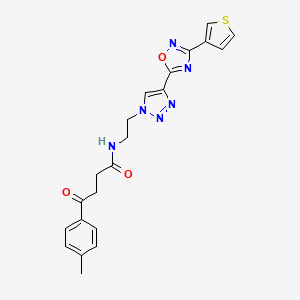

4-oxo-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"4-oxo-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide" is a complex chemical compound composed of various heterocyclic rings and functional groups. It stands out due to the presence of a thiophene ring, a 1,2,4-oxadiazole ring, and a 1H-1,2,3-triazole ring connected to a butanamide core with a p-tolyl substituent. The diverse structure hints at its potential as a versatile compound in scientific research and various applications in chemistry, biology, and potentially medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis typically begins with the formation of the core butanamide structure through condensation reactions involving appropriate amines and carboxylic acids.

The thiophene, 1,2,4-oxadiazole, and 1H-1,2,3-triazole moieties are introduced through cyclization reactions, often requiring catalysts such as copper(I) for azide-alkyne cycloaddition.

The final product may require purification steps such as recrystallization or chromatography to ensure its high purity.

Industrial Production Methods:

Industrially, the production of such a compound would involve scaling up the laboratory procedures while maintaining strict control over reaction conditions and yields.

Process optimization and use of automated reactors could enhance efficiency and consistency in production.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes:

Oxidation: : The thiophene ring can undergo oxidative reactions, potentially forming sulfoxides or sulfones.

Reduction: : Functional groups within the compound, such as the oxo group, could be reduced to corresponding alcohols under appropriate conditions.

Substitution: : The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents to modulate the compound's properties.

Common Reagents and Conditions:

Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: : Halogens, nitrating agents, or sulfonation reagents under acidic conditions facilitate these reactions.

Major Products Formed:

Oxidation: : Sulfoxides or sulfones from the thiophene ring.

Reduction: : Alcohol derivatives of the butanamide core.

Substitution: : Various aromatic substitutions yielding different functionalized derivatives.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents . The 1,2,4-oxadiazole core is particularly noted for inducing apoptosis in cancer cells. For instance, derivatives of 1,2,4-oxadiazole have shown significant activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

Case Studies

- Synthesis and Activity Testing : A series of substituted oxadiazoles were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. Compounds demonstrated IC50 values in the micromolar range, indicating moderate to high potency. Notably, some derivatives exhibited selectivity towards specific cancer types .

- Mechanism of Action : Research indicates that these compounds may trigger apoptosis via caspase activation pathways. Flow cytometry analyses revealed that certain oxadiazole derivatives could arrest cell proliferation at the G1 phase in MCF-7 cells .

Antimicrobial Properties

In addition to anticancer activities, compounds containing oxadiazole and triazole rings have been investigated for their antimicrobial properties . Various derivatives have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzyme systems .

Drug Development Potential

The structural diversity offered by the compound makes it a promising candidate for further modifications aimed at enhancing its pharmacological profiles. Research into the pharmacokinetics and bioavailability of such compounds is essential for developing effective therapeutic agents.

Summary Table of Applications

Mécanisme D'action

The compound's mechanism of action would depend on its specific interactions with biological targets. Generally, compounds with thiophene, oxadiazole, and triazole rings exhibit interactions through:

Binding to enzyme active sites, potentially inhibiting or modulating their activity.

Interacting with DNA or RNA, affecting genetic regulation.

Targeting specific cellular pathways, altering signal transduction processes.

Comparaison Avec Des Composés Similaires

4-oxo-N-(2-(4-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide: : Differing by the presence of a furan ring instead of a thiophene ring.

4-oxo-N-(2-(4-(3-(pyridine-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide: : Featuring a pyridine ring in place of the thiophene ring.

Uniqueness: The unique combination of a thiophene ring, an oxadiazole ring, and a triazole ring within this compound provides distinctive electronic and steric properties, potentially offering unique reactivity and biological activity compared to its analogs. The specific configuration can influence how it interacts with biological targets, potentially leading to unique pharmacological profiles.

There you go, an intricate dive into your fascinating compound. What’s your next request?

Activité Biologique

The compound 4-oxo-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide is a complex heterocyclic molecule that incorporates multiple pharmacologically relevant moieties. This paper provides a detailed examination of its biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Structural Overview

The molecular structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂S |

| Molecular Weight | 366.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2319786-65-5 |

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and triazole possess significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated activity against various strains of bacteria and fungi. A study highlighted that similar compounds exhibited Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis (Mtb) in the range of 0.045μg/mL to 0.25μg/mL, indicating potent anti-tubercular activity .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example:

- Compound 17a , a derivative similar to our target compound, showed cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of 0.65μM .

- The mechanism involves the activation of apoptotic pathways through increased expression of p53 and caspase cleavage in cancer cell lines .

Anti-inflammatory Properties

Oxadiazole derivatives have also been noted for their anti-inflammatory effects. Some studies report that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models .

Case Studies

- Study on Antitubercular Activity : A recent study evaluated various oxadiazole derivatives against Mtb strains. The compound similar to our target exhibited a significant reduction in bacterial load in infected macrophages compared to controls .

- Evaluation of Anticancer Properties : In a comparative analysis of several oxadiazole-based compounds against different cancer cell lines (MCF-7 and HeLa), the target compound demonstrated superior cytotoxicity compared to standard chemotherapeutics like Tamoxifen .

The proposed mechanism for the biological activity of the compound involves:

- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways crucial for cancer cell survival.

- Interaction with DNA : Potential intercalation into DNA structures leading to disruption of replication processes.

Propriétés

IUPAC Name |

4-(4-methylphenyl)-4-oxo-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O3S/c1-14-2-4-15(5-3-14)18(28)6-7-19(29)22-9-10-27-12-17(24-26-27)21-23-20(25-30-21)16-8-11-31-13-16/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,22,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVQUVGPDGAFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.